An In-Depth Technical Guide to the Structure Elucidation of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate
An In-Depth Technical Guide to the Structure Elucidation of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate, a trityl-protected derivative of L-asparagine. In the realm of peptide synthesis and drug development, the precise characterization of such protected amino acids is paramount to ensure the fidelity of synthesized peptides and the desired pharmacological activity. This document outlines a multi-faceted analytical approach, integrating spectroscopic and thermal analysis techniques to unequivocally determine the chemical structure, including stereochemistry and the presence of bound water. Each methodology is presented with a detailed protocol, the rationale behind its application, and an in-depth guide to data interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a robust strategy for the structural characterization of complex organic molecules.
Introduction
(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid, also known as Nγ-trityl-L-asparagine, is a crucial building block in solid-phase peptide synthesis (SPPS). The bulky trityl (triphenylmethyl) group serves as a protecting group for the side-chain amide of asparagine, preventing undesirable side reactions during peptide chain elongation. The presence of a hydrate form introduces an additional layer of complexity to its structural characterization, necessitating a thorough investigation to ascertain the stoichiometry and nature of the water molecule's association.
The complete structural elucidation is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in pharmaceutical development. An unambiguous understanding of the molecule's three-dimensional arrangement, connectivity, and composition is essential for predicting its reactivity, stability, and ultimately, its performance in synthetic applications. This guide will walk through a logical and self-validating workflow to achieve this comprehensive characterization.
Proposed Synthesis Pathway
A plausible synthetic route to obtain (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate involves the selective protection of the side-chain amide of L-asparagine.
Diagram of the Proposed Synthesis
Caption: Proposed synthesis of the target compound.
Protocol:
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To a solution of L-asparagine in a suitable solvent such as dimethylformamide (DMF), add a stoichiometric equivalent of a non-nucleophilic base like triethylamine (TEA).
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Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.
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Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent.
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Purification is achieved through crystallization from a solvent system that may contain water, leading to the formation of the hydrate.
The Integrated Analytical Workflow
Overall Structure Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Trityl-H (aromatic) | 7.20 - 7.50 | Multiplet | 15H | The 15 protons of the three phenyl rings of the trityl group will resonate in the aromatic region. |
| α-CH | ~3.8 - 4.2 | Doublet of Doublets (dd) | 1H | The chiral center proton will be coupled to the two diastereotopic β-protons. |
| β-CH₂ | ~2.7 - 3.0 | Multiplet | 2H | These protons are diastereotopic and will show complex coupling with the α-proton. |
| α-NH₂ | ~3.5 - 4.0 | Broad Singlet | 2H | The chemical shift of the primary amine protons is solvent-dependent and they often appear as a broad signal due to exchange. |
| Amide-NH | ~8.0 - 8.5 | Singlet or Triplet | 1H | The amide proton chemical shift is influenced by hydrogen bonding. It may show coupling to the β-protons in some solvents. |
| Water (H₂O) | Variable | Singlet | 2H | The chemical shift of water is highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (Carboxylic Acid) | ~175 - 180 | The carboxylic acid carbonyl carbon is typically found in this downfield region. |
| Carbonyl (Amide) | ~170 - 175 | The amide carbonyl carbon resonates at a slightly higher field than the carboxylic acid carbonyl. |
| Trityl-C (quaternary) | ~70 - 75 | The quaternary carbon of the trityl group is shielded. |
| Trityl-C (aromatic) | ~125 - 145 | The aromatic carbons of the trityl group will show multiple signals in this range. |
| α-CH | ~50 - 55 | The chiral carbon attached to the amino group. |
| β-CH₂ | ~35 - 40 | The methylene carbon adjacent to the chiral center. |
Key NMR Correlations for Structure Confirmation
Caption: Expected 2D NMR correlations.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). DMSO-d₆ is often preferred for amino acid derivatives as it allows for the observation of exchangeable protons (NH and OH).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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1D Spectra Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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2D Spectra Acquisition:
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the butanoic acid backbone.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the trityl group to the amide nitrogen.
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Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, assign the peaks based on chemical shifts, multiplicities, and 2D correlations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.
Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amine) | 3400 - 3250 (two bands) | Asymmetric and Symmetric Stretching |
| N-H (Amide) | ~3300 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 2960 - 2850 | Stretching |
| C=O (Carboxylic Acid) | ~1720 | Stretching |
| C=O (Amide I) | ~1650 | Stretching |
| N-H (Amide II) | ~1550 | Bending |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
The presence of a broad absorption band in the high-frequency region (around 3500-3200 cm⁻¹) can also be indicative of the O-H stretching of the water of hydration.
Experimental Protocol for FTIR Spectroscopy
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Sample Preparation:
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KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet. This method is suitable for solid samples.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information.
Predicted Mass Spectrum
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Molecular Ion Peak ([M+H]⁺): For the anhydrous compound (C₂₃H₂₂N₂O₃), the expected m/z would be approximately 375.17. For the hydrate, a non-covalent association with water is unlikely to be observed in most ionization techniques.
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Key Fragmentation Pathways:
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Loss of the trityl group: A prominent fragment corresponding to the loss of the trityl cation (C₁₉H₁₅⁺, m/z 243.12) or a neutral trityl radical.
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Cleavage of the amide bond: Fragmentation at the amide bond can lead to the formation of an acylium ion.
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Decarboxylation: Loss of CO₂ from the carboxylic acid group.
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Experimental Protocol for Mass Spectrometry
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Ionization Technique: Electrospray ionization (ESI) is well-suited for this type of polar molecule.
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Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
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Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to induce fragmentation.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to calculate the elemental formula.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the hydrate form of the compound.
Expected Thermal Events
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TGA: A weight loss step at a temperature typically below 150°C will indicate the loss of water of hydration. The percentage of weight loss can be used to determine the number of water molecules per molecule of the compound.
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DSC: An endothermic peak corresponding to the dehydration process will be observed. Subsequent thermal events, such as melting or decomposition of the anhydrous compound, will also be detected at higher temperatures.
Experimental Protocol for Thermal Analysis
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Instrumentation: Use a simultaneous TGA/DSC instrument.
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Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
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TGA/DSC Program:
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Heat the sample from room temperature to a temperature above its decomposition point (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).
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Use an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
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Data Analysis:
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From the TGA curve, determine the percentage weight loss associated with dehydration.
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From the DSC curve, identify the temperatures of dehydration, melting, and decomposition.
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Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid.
Expected Structural Information
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Connectivity and Bond Lengths/Angles: Provides precise information on how the atoms are connected and the geometry of the molecule.
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Stereochemistry: Confirms the (S)-configuration at the chiral center.
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Conformation: Reveals the preferred spatial arrangement of the molecule in the solid state.
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Crystal Packing: Shows how the molecules are arranged in the crystal lattice.
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Location of Water Molecules: Determines the exact position of the water molecule(s) and their hydrogen bonding interactions with the host molecule.
Experimental Protocol for X-ray Crystallography
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Crystal Growth: Grow single crystals of suitable size and quality. This can be achieved through slow evaporation of a solution, vapor diffusion, or cooling crystallization from a variety of solvents.
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Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).
Conclusion
The structural elucidation of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational framework of the molecule, while FTIR confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and elemental composition. Thermal analysis is crucial for characterizing the hydrate nature of the compound. Finally, single crystal X-ray diffraction, if obtainable, offers the definitive and most detailed structural information. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently and accurately characterize this and other similarly complex molecules, ensuring their quality and suitability for their intended applications in research and development.
References
- Sieber, P., & Riniker, B. (1991). Protection of carboxamide functions by the trityl residue. Application to peptide synthesis. Tetrahedron Letters, 32(6), 739-742.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
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Chittenden, J. P., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 89(12), 1599-1601*. [Link]
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Edkins, K., & Steed, J. W. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 1(1), 1-23. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 5(3), 145-150.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
